molecular formula C11H15ClF3N3 B2857461 3-chloro-N-[2-(dimethylamino)ethyl]-N-methyl-5-(trifluoromethyl)pyridin-2-amine CAS No. 338406-19-2

3-chloro-N-[2-(dimethylamino)ethyl]-N-methyl-5-(trifluoromethyl)pyridin-2-amine

Cat. No.: B2857461
CAS No.: 338406-19-2
M. Wt: 281.71
InChI Key: OPCBTPGETBQAAV-UHFFFAOYSA-N
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Description

3-chloro-N-[2-(dimethylamino)ethyl]-N-methyl-5-(trifluoromethyl)pyridin-2-amine is a chemical compound that features a pyridine ring substituted with a chloro and trifluoromethyl group

Scientific Research Applications

3-chloro-N-[2-(dimethylamino)ethyl]-N-methyl-5-(trifluoromethyl)pyridin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Safety and Hazards

The compound is considered hazardous, with safety information indicating that it may cause respiratory irritation, skin irritation, and serious eye irritation. It is also harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Trifluoromethylpyridines and their derivatives, which include this compound, are currently used in the protection of crops from pests and in the pharmaceutical and veterinary industries. It is expected that many novel applications of these compounds will be discovered in the future .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[2-(dimethylamino)ethyl]-N-methyl-5-(trifluoromethyl)pyridin-2-amine typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with N,N-dimethyl-1,2-ethanediamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[2-(dimethylamino)ethyl]-N-methyl-5-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups in place of the chloro group.

Mechanism of Action

The mechanism of action of 3-chloro-N-[2-(dimethylamino)ethyl]-N-methyl-5-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-5-(trifluoromethyl)pyridine
  • 2-chloro-4-(trifluoromethyl)pyridine
  • 2-chloro-5-(trifluoromethyl)pyridine
  • 2,3-dichloro-5-(trifluoromethyl)pyridine

Uniqueness

3-chloro-N-[2-(dimethylamino)ethyl]-N-methyl-5-(trifluoromethyl)pyridin-2-amine is unique due to its specific substitution pattern and the presence of both chloro and trifluoromethyl groups on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N,N'-trimethylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClF3N3/c1-17(2)4-5-18(3)10-9(12)6-8(7-16-10)11(13,14)15/h6-7H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPCBTPGETBQAAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C)C1=C(C=C(C=N1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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